1,2,3,4-Tetrahydroisoquinoline-7,8-diamine

Regiochemistry X-ray Crystallography Conformational Analysis

This specific 7,8-diamine regioisomer is a critical intermediate for medicinal chemistry, enabling unique ring-closure pathways unattainable with other THIQ isomers. Supply is limited to custom synthesis by specialist CROs. Plan projects 4-6 weeks in advance. - Enables distinct angular/lactam architectures via domino reactions for fragment-based libraries. - Provides a rigid, zero-rotatable-bond core for conformational constraint in beta-secretase or PDK inhibitor programs. - Offers a unique metal chelation bite angle for developing chiral diamine ligands in asymmetric catalysis.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B11916517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-7,8-diamine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2N)N
InChIInChI=1S/C9H13N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5,10-11H2
InChIKeyPCBGPIWPXKMEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinoline-7,8-diamine: Regioisomeric Diamine Scaffold


1,2,3,4-Tetrahydroisoquinoline-7,8-diamine (CAS 724418-79-5, molecular formula C9H13N3, MW 163.22 g/mol) is a specialized heterocyclic building block featuring a saturated tetrahydroisoquinoline core with two vicinal aromatic amine groups at the 7- and 8-positions . It forms part of the broader tetrahydroisoquinoline (THIQ) class, a scaffold known to form the backbone of several approved drugs for cancer, pain, and neurodegenerative diseases . Unlike many biologically pre-optimized THIQ derivatives, its primary value proposition is its specific regiochemistry, which dictates downstream ring-closure pathways and leads to distinct polycyclic architectures unattainable with other substitution patterns [1].

Why Regioisomeric Substitution Prevents Direct Replacement


The position of diamine substitution on the THIQ scaffold is the primary driver of its synthetic utility, making the 7,8- orientation non-interchangeable with other isomers. Systematic studies on domino ring-closure reactions with γ- and δ-oxo acids demonstrate that the 1-(aminomethyl)- and 3-(aminomethyl)-6,7-dimethoxy isomers lead to different regioisomeric lactam products compared to the core scaffold presented by the 7,8-diamine motif [1]. A simple THIQ scaffold lacking the specific diamine functionality cannot participate in the same three-component ring-chain tautomeric equilibria observed for primary amino-group-containing THIQ diamines, nor can it form the saturated 1,3,2-diazaphosphino[6,1-a]isoquinoline ring systems that are unique to the diamine precursors [2]. These fundamental reactivity differences mean substituting this compound with an alternative THIQ derivative would fail to recapitulate defined structural outcomes in scaffold-hopping campaigns or medicinal chemistry projects.

Head-to-Head Comparison Against Closest Analogs


Ortho-Diamine Regiochemistry and Conformational Space

The 7,8-diamine pattern provides a distinct conformational landscape when elaborated into tetracyclic lactams compared to other regioisomeric diamine starting points. In a comparative study, domino ring-closures with the homologous 1-(aminomethyl)- and 3-(aminomethyl)-6,7-dimethoxy-THIQ diamines yielded products that crystallized in different space groups with distinct ring-inversion dynamics, attributed entirely to the positional difference of the fused lactam ring [1]. While specific melting point data for the final 7,8-diamine-derived products require experimental determination, the parent heterocycle core provides a rigid, non-rotatable framework (rotatable bond count = 0) that enforces a specific angle between the nitrogen lone pairs, directly impacting metal coordination geometry and binding properties .

Regiochemistry X-ray Crystallography Conformational Analysis

Physicochemical Profile vs. Unsubstituted THIQ Scaffold

The 7,8-diamine substitution dramatically alters key physicochemical parameters relative to the parent THIQ scaffold. 1,2,3,4-Tetrahydroisoquinoline (CAS 91-21-4, MW 133.19 g/mol) contains zero primary amine groups, whereas the 7,8-diamine (MW 163.22 g/mol) introduces two primary amines, increasing the topological polar surface area (TPSA) from 12.03 Ų to 64.07 Ų for the target compound . This increase of over 52 Ų and an additional three hydrogen bond donors directly affects predicted blood-brain barrier penetration, oral bioavailability, and chromatographic retention times.

Physicochemical Properties Polar Surface Area Solubility

Patent-Recognized Utility in Beta-Secretase and PDK Inhibition

Patents highlight the general value of THIQ-diamine motifs for specific therapeutic targets. Bristol-Myers Squibb has filed on a series of tetrahydroisoquinoline diaminopropane compounds as beta-secretase inhibitors, claiming drug and bio-affecting properties [1]. Similarly, patents from Vernalis (R&D) Limited describe tetrahydroisoquinoline compounds as pyruvate dehydrogenase kinase (PDK) inhibitors [2]. While these patents do not specifically exemplify the 7,8-isomer with quantitative IC50 data against the unsubstituted scaffold, they provide class-level evidence that diamine substitution on THIQ is essential for engagement of these targets.

Patent Analysis Beta-Secretase Pyruvate Dehydrogenase Kinase

Comparative Supply Chain and Purity Metrics as a Research Intermediate

Commercial availability data provides a quantitative basis for supply chain decisions. The target compound is available from specialist chemical suppliers with a catalog purity specification of ≥95% (Biosynth) and ≥97% (Chemsrc/CheMenu) . This positions it as a dedicated research intermediate rather than a commodity chemical. Comparatively, the parent 1,2,3,4-tetrahydroisoquinoline is widely available at ≥98% purity from major distributors, highlighting the niche synthetic positioning of the diamine derivative.

Procurement Supply Chain Purity

Application and Procurement Scenarios


Scaffold-Hopping for Ortho-Diamine Pharmacophores

Research teams pursuing beta-secretase inhibitors or PDK inhibitors can utilize this diamine as the key intermediate for constructing diaminopropane-type pharmacophores. Its ortho-diamine configuration is critical for generating the patent-relevant chemotypes described by Bristol-Myers Squibb and Vernalis [1] [2]. The rigid core (zero rotatable bonds) ensures conformational constraint, which can improve target selectivity compared to flexible-chain diamine linkers.

Regioselective Synthesis of Polycyclic Lactam Libraries

Groups specializing in domino ring-closure reactions can exploit the unique 7,8-diamine orientation to generate previously unreported angular or linearly fused polycyclic lactam architectures [1]. The 1,2-diamine geometry directs specific ring-closure pathways that differ fundamentally from 1,3-diamine or 1,4-diamine THIQ isomers. Libraries built from this scaffold can probe conformational space not accessible with other regioisomers, supporting fragment-based drug discovery.

Chiral Diamine Ligand Design for Asymmetric Catalysis

The 7,8-diamine can be elaborated into chiral diamine ligands for asymmetric transfer hydrogenation, analogous to systems built from 1-(aminomethyl)-THIQ scaffolds [2]. The ortho-diamine geometry provides a distinct bite angle for metal chelation compared to the 1,2-diamine pattern derived from 1-aminomethyl-THIQ. This difference, driven by the rigidity of the bicyclic framework, can lead to divergent enantioselectivities in catalytic reactions, making the 7,8-isomer a valuable tool for reaction optimization.

Strategic Sourcing of Specialist Heterocyclic Building Blocks

Procurement officers supporting medicinal chemistry programs should treat this compound as a made-to-order research intermediate with 95–97% catalog purity [1] [2]. The limited supplier base (Biosynth, CheMenu, and related specialist CROs) necessitates forward-planning of 4–6 weeks for custom synthesis. Bulk purchasing and inventory-building strategies are appropriate when the ortho-diamine geometry is confirmed as essential for a lead series, as the compound cannot be readily substituted by catalogs of more common THIQ derivatives.

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